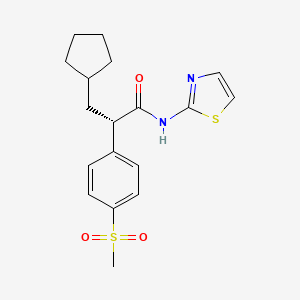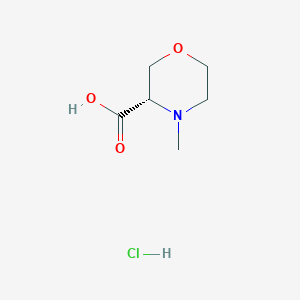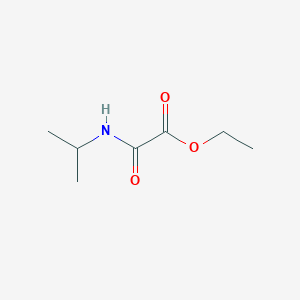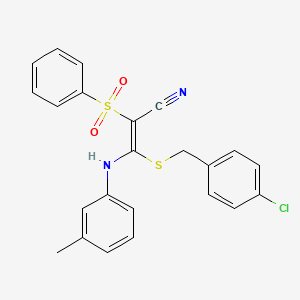![molecular formula C19H23N5 B2509067 1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955306-54-4](/img/structure/B2509067.png)
1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various contexts due to their potential pharmacological activities. One study describes the synthesis of pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514, highlighting a palladium-catalyzed C-C coupling as a key step . Another paper reports the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, which exhibit platelet antiaggregating activity among other biological effects . Additionally, the synthesis of various pyrazoline and pyrimidine derivatives via microwave irradiation is discussed, with one pyrazoline derivative showing significant antibacterial activity . The preparation of 4-substituted 1-(4-hydroxybutyl)pyrazolo[3,4-d]pyrimidines using phase transfer catalysis is also described, leading to various analogues with potential biological activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been studied using various spectroscopic techniques. Mass spectra analysis of 1-methyl (or phenyl)-1H-pyrazolo[3,4-d]pyrimidines has revealed the main fragmentation patterns, which include the formation of pyrazolo[3,4-d]pyrimidinium cations and the loss of substituents . The crystal structures of several N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been reported, showing different hydrogen bonding patterns in hydrated and anhydrous forms . The structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by various spectroscopic methods and X-ray analysis .
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-d]pyrimidine derivatives has been explored in the context of their potential use in medicinal chemistry. The nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine to produce a 4-substituted product is one example . The synthesis of new pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines and their subsequent transformation into tetraheterocyclic systems through cyclization reactions has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of stoichiometric hydrates versus solvent-free forms affects the hydrogen bonding and, consequently, the crystal packing of these compounds . The solubility, stability, and reactivity of these derivatives can be tailored by modifying the substituents on the pyrazolo[3,4-d]pyrimidine core, as demonstrated by the various synthetic approaches and the resulting biological activities .
Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Anticancer Potential : Research on pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to the queried compound, has shown significant promise in antimicrobial and anticancer applications. For instance, novel pyrazole derivatives have been synthesized for evaluation against various microbial strains and cancer cell lines, with some compounds exhibiting higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, pyrazolo[3,4-d]pyrimidines have been identified as potential antimicrobial and anticancer agents due to their ability to interact with biological targets relevant to these diseases (Rahmouni et al., 2016).
Enzyme Inhibition for Therapeutic Use : The structural framework of pyrazolo[3,4-d]pyrimidine has been explored for its potential in enzyme inhibition, which is crucial for the development of therapeutic agents. For example, compounds within this class have been investigated for their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This action is pertinent for the development of antiviral drugs, showcasing the compound's potential in treating viral infections and related diseases (Munier-Lehmann et al., 2015).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-13-4-6-23(7-5-13)18-17-11-22-24(19(17)21-12-20-18)16-9-14(2)8-15(3)10-16/h8-13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASJYTVOHVDTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)



![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2508993.png)




![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)
